

Application Notes: **Proflavine** as a Fluorescent Probe for DNA Quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Proflavine**
Cat. No.: **B1679165**

[Get Quote](#)

Introduction

Proflavine is a versatile acridine dye that functions as a fluorescent probe for the quantification of double-stranded DNA (dsDNA).^{[1][2][3]} Its planar structure allows it to intercalate between the base pairs of the DNA double helix.^{[4][5]} This interaction significantly alters the photophysical properties of **proflavine**, leading to a phenomenon that can be harnessed for quantitative analysis. Upon intercalation, the fluorescence of **proflavine** is typically quenched, a characteristic that is particularly pronounced in the presence of guanine-cytosine (G-C) base pairs.^{[1][6]} Conversely, a slight enhancement of fluorescence may be observed with adenine-thymine (A-T) rich sequences.^[1] This change in fluorescence intensity provides a direct measure of the amount of dsDNA present in a sample.

Principle of DNA Quantification

The application of **proflavine** in DNA quantification relies on the principle of fluorescence quenching upon binding. In its free form in solution, **proflavine** exhibits a basal level of fluorescence. When dsDNA is introduced, **proflavine** molecules intercalate into the DNA helix, leading to a decrease in their fluorescence quantum yield.^[1] This quenching effect is proportional to the number of available binding sites, and therefore, to the concentration of dsDNA. By measuring the reduction in fluorescence intensity of a known concentration of **proflavine** upon the addition of a DNA sample, and comparing this to a standard curve generated with known DNA concentrations, the concentration of the unknown DNA sample can be accurately determined.

Key Characteristics and Applications

Advantages:

- Cost-Effective: **Proflavine** is an economically viable alternative to more expensive proprietary DNA quantification dyes.[7]
- Simple Procedure: The assay is straightforward to perform, requiring basic laboratory equipment.
- Rapid Staining: **Proflavine** rapidly interacts with DNA, eliminating the need for long incubation times.[7]

Limitations:

- Fluorescence Quenching: Unlike many other DNA quantification dyes that exhibit fluorescence enhancement, **proflavine**'s fluorescence is quenched upon binding, which may require more sensitive detection systems for low DNA concentrations.[1][6]
- Sequence Preference: The degree of fluorescence quenching is influenced by the base composition of the DNA, with G-C pairs causing more significant quenching than A-T pairs. [1] This can introduce variability if the G-C content of the standard and the sample differ significantly.
- Potential Mutagen: **Proflavine** is a known mutagen and should be handled with appropriate safety precautions.[8]

Applications:

- Quantification of purified dsDNA samples.
- Estimation of DNA concentration in various molecular biology workflows.
- Use as a fluorescent stain in microscopy and cytology for visualizing cell nuclei.[7][9]

Quantitative Data Summary

Parameter	Value	Reference
Excitation Wavelength (λ_{ex})	~444 nm	[1][10]
Emission Wavelength (λ_{em})	~511 - 520 nm	[4][10]
Proflavine Concentration for Assay	1 - 10 μM	
Binding Constant (K_a)	Varies depending on conditions	[1]
Fluorescence Quantum Yield (Free)	~0.34 - 0.38	[1]
Fluorescence Quantum Yield (Bound to DNA)	Significantly lower (e.g., ~0.03 with G-C rich DNA)	[1]

Experimental Protocols

Protocol 1: DNA Quantification using Proflavine Fluorescence Quenching

This protocol describes a method for quantifying dsDNA in a 96-well plate format using a fluorescence microplate reader.

Materials:

- **Proflavine** hemisulfate salt
- Nuclease-free water
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
- Known concentration of dsDNA standard (e.g., calf thymus DNA)
- Unknown dsDNA samples
- Black, flat-bottom 96-well microplate

- Fluorescence microplate reader

Procedure:

1. Preparation of Reagents:

- 1 mM **Proflavine** Stock Solution: Dissolve the appropriate amount of **proflavine** hemisulfate salt in nuclease-free water to make a 1 mM stock solution. Store this solution protected from light at 4°C for up to 6 months.[11]
- **Proflavine** Working Solution (5 µM): Dilute the 1 mM **proflavine** stock solution in TE buffer to a final concentration of 5 µM. Prepare this solution fresh on the day of the experiment and protect it from light.
- DNA Standards: Prepare a series of dsDNA standards by diluting the known concentration DNA stock in TE buffer. A typical concentration range would be from 0 µg/mL to 10 µg/mL (e.g., 0, 0.5, 1, 2.5, 5, 7.5, and 10 µg/mL).

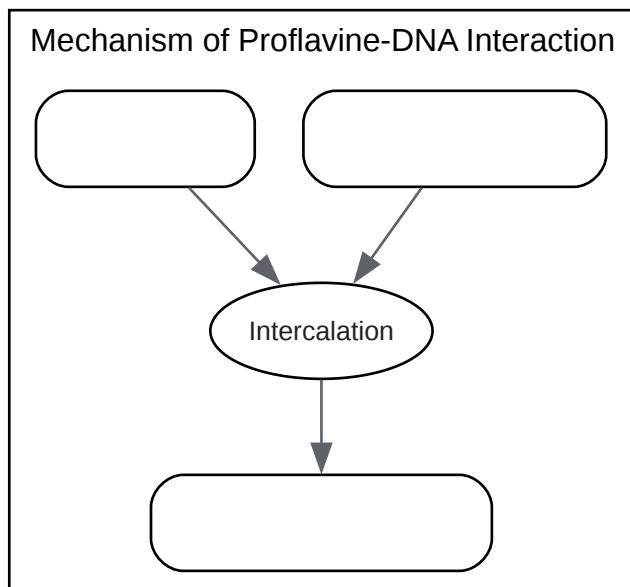
2. Assay Setup:

- In a black 96-well microplate, add 100 µL of each DNA standard in triplicate.
- Add 100 µL of each unknown DNA sample in triplicate to separate wells.
- Add 100 µL of TE buffer to three wells to serve as the blank (0 µg/mL DNA).
- To every well containing a standard or sample, add 100 µL of the 5 µM **proflavine** working solution. The total volume in each well will be 200 µL.

3. Incubation:

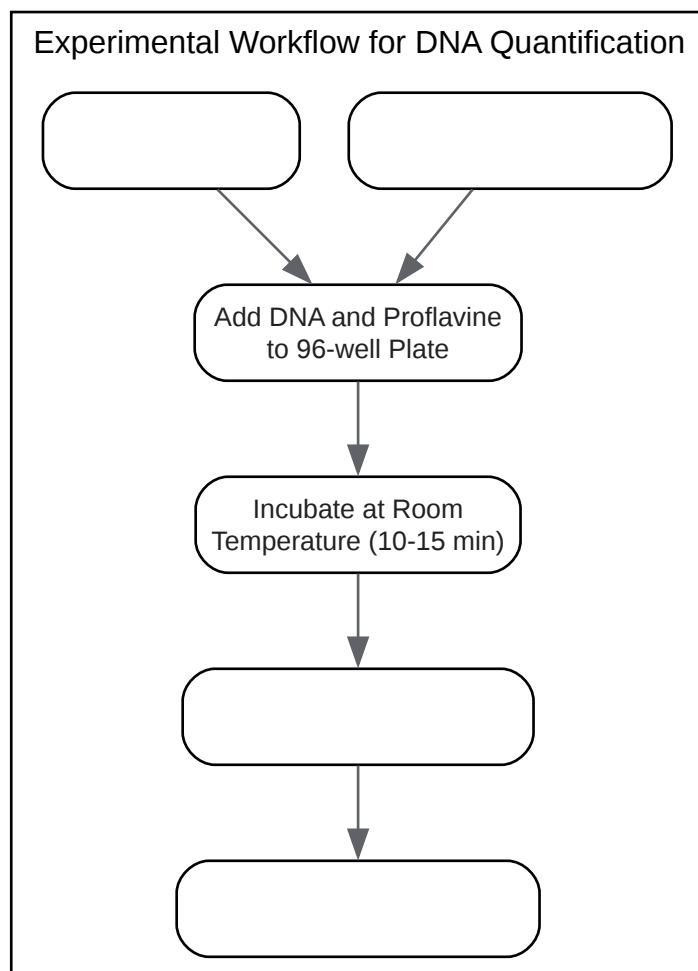
- Incubate the plate at room temperature for 10-15 minutes, protected from light.

4. Fluorescence Measurement:


- Set the fluorescence microplate reader to an excitation wavelength of approximately 444 nm and an emission wavelength of approximately 515 nm.

- Measure the fluorescence intensity of each well.

5. Data Analysis:


- Calculate the average fluorescence intensity for each set of triplicates.
- Subtract the average fluorescence intensity of the blank (**proflavine** only) from the fluorescence intensity of all standards and samples.
- Plot the fluorescence intensity (Y-axis) against the known DNA concentrations of the standards (X-axis) to generate a standard curve.
- Determine the concentration of the unknown DNA samples by interpolating their fluorescence intensity values on the standard curve.

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of **proflavine** intercalation into DNA leading to fluorescence quenching.

[Click to download full resolution via product page](#)

Caption: Workflow for DNA quantification using a **proflavine**-based fluorescence assay.

References

- 1. Physical and chemical stability of proflavine contrast agent solutions for early detection of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Proflavine | Antibacterial | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. blog.addgene.org [blog.addgene.org]

- 6. Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43090A [pubs.rsc.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization study of DNA–proflavine complexes | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. macsenlab.com [macsenlab.com]
- To cite this document: BenchChem. [Application Notes: Proflavine as a Fluorescent Probe for DNA Quantification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679165#proflavine-as-a-fluorescent-probe-for-dna-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

